3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method involves the cyclization of a triazole-thiadiazole intermediate with a butyl group and subsequent etherification with 4-methylphenol. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible .
Chemical Reactions Analysis
Types of Reactions
(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkage, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether
- (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,6-dimethylphenyl ether
Uniqueness
Compared to similar compounds, (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research .
Properties
Molecular Formula |
C15H18N4OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-butyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS/c1-3-4-5-13-16-17-15-19(13)18-14(21-15)10-20-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
IHXFSQGZWMUQNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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